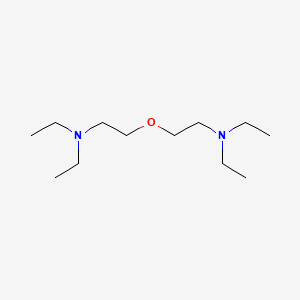
2,2'-Oxybis(n,n-diethylethanamine)
Cat. No. B1595663
M. Wt: 216.36 g/mol
InChI Key: MELCWEWUZODSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04247482
Procedure details


Using the apparatus of Example 1, a solution of 2.43 moles of sodio-2-N,N-diethylaminoethoxide in 4.57 moles of N,N-diethylethanolamine at about 50° C. was added to he reactor. To this mixture was added 514 grams of Diluent II. The resulting mixture was cooled to 25° C. with stirring and then circulated through the scrubber. A vapor mixture of sulfur trioxide and nitrogen, produced by sparging nitrogen gas through liquid sulfur trioxide at a rate of about 148 cubic centimeters per minute, was passed into the gas inlet tube of the reactor over a period of about 2 hours and 10 minutes until 1.01 moles of sulfur trioxide has been added to the reactor, while the stirred mixture in the reactor was maintained at about 24° C. Upon completion of the addition of sulfur trioxide to the reactor, the mixture was stirred for one hour and then heated to a reflux temperature of 110° C. The mixture was refluxed with stirring for 11 hours, and then it was cooled and filtered through a kiesel-guhr-coated filter. The filtrate was distilled through a 35-tray Oldershaw column to give 0.39 moles of bis[2-(N,N-diethylamino)ethyl]ether as a fraction boiling at 120° C. at 15 mm. The yield of bis[2-(N,N-diethylamino)ethyl]ether was 39 percent, based on sulfur trioxide employed.
[Compound]
Name
sodio-2-N,N-diethylaminoethoxide
Quantity
2.43 mol
Type
reactant
Reaction Step One


[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][OH:6])[CH3:2].S(=O)(=O)=O>>[CH2:1]([N:3]([CH2:4][CH2:5][O:6][CH2:2][CH2:1][N:3]([CH2:7][CH3:8])[CH2:4][CH3:5])[CH2:7][CH3:8])[CH3:2]
|
Inputs


Step One
[Compound]
|
Name
|
sodio-2-N,N-diethylaminoethoxide
|
|
Quantity
|
2.43 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.57 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCO)CC
|
Step Two
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
1.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by sparging nitrogen gas through liquid sulfur trioxide at a rate of about 148 cubic centimeters per minute
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
has been added to the reactor, while the stirred mixture in the reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at about 24° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to a reflux temperature of 110° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring for 11 hours
|
|
Duration
|
11 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a kiesel-guhr-coated filter
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The filtrate was distilled through a 35-tray Oldershaw column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CC)CCOCCN(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.39 mol | |
| YIELD: CALCULATEDPERCENTYIELD | 17.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
